N-(2-ACETYLPHENYL)PROP-2-ENAMIDE

Medicinal Chemistry Computational Chemistry Physicochemical Properties

N-(2-Acetylphenyl)prop-2-enamide (CAS 104373-96-8), also referred to as N-(2-acetylphenyl)acrylamide, is an ortho-substituted N-phenylacrylamide derivative (molecular formula C₁₁H₁₁NO₂, molecular weight 189.21 g/mol). The compound is characterized by a reactive acrylamide moiety conjugated to an electron-deficient aromatic ring bearing an ortho-acetyl group, which influences its physicochemical properties and potential reactivity profile in synthetic applications.

Molecular Formula C11H11NO2
Molecular Weight 189.214
CAS No. 104373-96-8
Cat. No. B2390492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ACETYLPHENYL)PROP-2-ENAMIDE
CAS104373-96-8
Molecular FormulaC11H11NO2
Molecular Weight189.214
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1NC(=O)C=C
InChIInChI=1S/C11H11NO2/c1-3-11(14)12-10-7-5-4-6-9(10)8(2)13/h3-7H,1H2,2H3,(H,12,14)
InChIKeyLKKIPAQMAWIMLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Baseline Profile of N-(2-Acetylphenyl)prop-2-enamide (CAS 104373-96-8)


N-(2-Acetylphenyl)prop-2-enamide (CAS 104373-96-8), also referred to as N-(2-acetylphenyl)acrylamide, is an ortho-substituted N-phenylacrylamide derivative (molecular formula C₁₁H₁₁NO₂, molecular weight 189.21 g/mol) . The compound is characterized by a reactive acrylamide moiety conjugated to an electron-deficient aromatic ring bearing an ortho-acetyl group, which influences its physicochemical properties and potential reactivity profile in synthetic applications . It has been noted as a substrate in electrochemical radical fluoroalkylation methodologies, demonstrating its utility as a building block for functionalized small molecules .

Workflow context Ortho-substituted N-phenylacrylamide building block
Method compatibility Electrochemical radical fluoroalkylation substrate
Selection logic Ortho-acetyl electronic tuning and regioselective control

Why N-(2-Acetylphenyl)prop-2-enamide Cannot Be Casually Substituted by Its Positional Isomers or Generic Acrylamides


The ortho positioning of the acetyl group in N-(2-acetylphenyl)prop-2-enamide fundamentally distinguishes it from its meta (N-(3-acetylphenyl)prop-2-enamide, CAS 104373-97-9) and para (N-(4-acetylphenyl)prop-2-enamide, CAS 22535-53-1) isomers . In a study of ring-substituted N-phenylpropanamide analogs, the rank order of biological potency was unequivocally para > meta > ortho in guinea pig passive cutaneous anaphylaxis and bronchoconstriction assays . This demonstrates that the position of the acetyl substituent on the anilide ring is a critical determinant of pharmacological activity, and generic interchange of positional isomers cannot be assumed to yield equivalent outcomes. Furthermore, the unique ortho-substitution pattern imparts distinct steric and electronic effects that are likely to influence reactivity in polymer chemistry and synthetic transformations where regioselectivity is key.

Target: ortho isomer Meta/para isomers (CAS 104373-97-9 / 22535-53-1)
Reported rank order in anaphylaxis model: para > meta > ortho. Positional isomer replacement may shift biological response profile significantly.
Target: ortho isomer Generic N-phenylacrylamide (CAS 2210-24-4)
Ortho-acetyl group modulates electron deficiency and radical reactivity. Simple acrylamide lacks equivalent electronic tuning; synthetic outcome may differ.
Target: ortho isomer Meta isomer (commercial availability)
Meta isomer has documented purity benchmarks (≥98%). Ortho isomer procurement may require custom synthesis evaluation due to limited supplier data.

Quantitative Differentiation Evidence for N-(2-Acetylphenyl)prop-2-enamide Relative to Commercially Available Analogs


Computational Physicochemical Property Benchmark: Ortho vs. Meta vs. Para Acetylphenyl Prop-2-enamide Isomers

The ortho isomer N-(2-acetylphenyl)prop-2-enamide exhibits a computed octanol-water partition coefficient (XLogP3) of 2.1 and a topological polar surface area (TPSA) of 46.2 Ų, as retrieved from PubChem (CID 13723640) . While computed values for the meta and para isomers from the same authoritative source are not independently accessed here, systematic pairwise comparisons from medicinal chemistry literature indicate that ortho-substitution in related N-phenylalkanamide series consistently reduces biological potency relative to para-substituted analogs (e.g., in anaphylaxis assays, para > meta > ortho rank order) . The ortho isomer's unique intramolecular geometry may confer distinct hydrogen-bonding capabilities and steric constraints that modulate both solubility and target engagement in a manner not predictable from the meta or para counterparts.

Physicochemical & SAR
Class-level inference
XLogP3 = 2.1; TPSA = 46.2 Ų
Rank order para > meta > ortho in model
Positional isomer identity drives divergent computed properties and reported activity trend
Data to verify: comparator exact values not available
Medicinal Chemistry Computational Chemistry Physicochemical Properties

Commercial Availability and Purity Specifications: Ortho vs. Meta Isomer Procurement Landscape

A survey of reputable supplier databases reveals a distinct asymmetry in commercial availability. The meta isomer N-(3-acetylphenyl)prop-2-enamide (CAS 104373-97-9) is listed with a specified purity of 98% by at least one supplier (Leyan) , and at 90% by another (Bidepharm) . In contrast, N-(2-acetylphenyl)prop-2-enamide (CAS 104373-96-8) is listed by fewer suppliers, and no publicly available, vendor-certified purity data were retrievable from non-excluded sources at the time of this analysis. This indicates that the ortho isomer is a less commoditized chemical with potentially longer lead times and higher procurement costs, necessitating custom synthesis evaluation for high-purity requirements.

Purity & availability
Supporting evidence
Ortho: no certified purity data
Meta: purity ≥98% (reported)
Procurement risk differs; meta isomer offers documented quality benchmarks
Supplier survey, May 2026; ortho lead times may be longer
Chemical Procurement Supply Chain Purity Analysis

Synthetic Utility: Ortho-Directing Capability in Electrochemical Fluoroalkylation Methodologies

N-(2-acetylphenyl)prop-2-enamide is explicitly recorded as a reactant within a published electrochemical radical fluoroalkylation protocol (Zhou et al., 2021), where a series of electron-deficient alkenes underwent hydrofluoroalkylation in good to excellent yields . The presence of the ortho-acetyl group on the phenyl ring serves as a tunable electron-withdrawing substituent that can modulate the reactivity of the acrylamide double bond toward radical addition, potentially differentiating it from simpler N-phenylacrylamide (CAS 2210-24-4) which lacks this electronic tuning. While specific yield data for this compound were not extracted, its inclusion in the substrate scope affirms its viability as a functionalized acrylamide building block for complexity-generating transformations.

Synthetic utility
Class-level inference
Competent substrate in electrochemical hydrofluoroalkylation (Zhou et al., 2021)
Supports use as functionalized acrylamide for fluorinated library synthesis
Yields reported as good to excellent for substrate class
Organic Synthesis Electrochemistry Late-Stage Functionalization

Application Scenarios Where N-(2-Acetylphenyl)prop-2-enamide Offers Distinguishable Value


Medicinal Chemistry Candidate Evaluation Requiring Ortho-Substituted Acrylamide Warheads

For covalent inhibitor programs that specifically require an ortho-acetylphenyl acrylamide core to achieve a defined binding pose or electrophilic reactivity profile, N-(2-acetylphenyl)prop-2-enamide serves as the requisite building block. The established trend of inferior biological potency for ortho-substituted analogs in anaphylaxis models should be factored into target selection, as this compound may not be suitable when maximal in vivo efficacy is the primary goal. However, its unique ortho geometry may be deliberately leveraged for steric shielding of the acrylamide warhead, potentially improving selectivity in certain contexts.

Electrochemical Synthesis of Fluorinated Small Molecule Libraries

Given its demonstrated role as a substrate in electrochemical radical fluoroalkylation , this compound is positioned as a starting material for generating diverse sets of fluorinated quinolinone or heterocycle derivatives. The methodology reported by Zhou et al. (2021) provides a reproducible framework for high-yielding hydrofluoroalkylation, enabling the rapid preparation of compound arrays for medicinal chemistry screening.

Specialized Polymer Synthesis Requiring Ortho-Acetyl Pendant Functionality

Although detailed copolymerization data for this specific monomer are not available in the public domain, the compound's acrylamide handle allows for free-radical polymerization. The ortho-acetyl group presents a unique opportunity for post-polymerization functionalization via oxime or hydrazone formation—capabilities not accessible with the meta or para isomers due to their different spatial orientation. This can be exploited for creating smart materials with tunable properties.

Application
Selection Property
Validation Focus
Ortho-substituted acrylamide for covalent probe synthesis
Ortho-acetyl electronic modulation
Electrophilicity and reactivity profiling in biochemical models
Electrochemical fluoroalkylation substrate scope
Electron-deficient alkene reactivity
Radical addition efficiency and functional group tolerance
Post-polymerization functionalization
Ortho-acetyl pendant group accessibility
Polymer derivatization and material property tuning
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